4-(3,4-Diaminophenyl)-4-oxobutanoic acid
Overview
Description
The closest compound I found is 3,4-Diaminophenylboronic acid . Boronic acids are highly valuable building blocks in organic synthesis . They are often used in the formation of carbon-carbon bonds and have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a well-known method in organic synthesis . This process involves the removal of a boron group from a boronic ester, which can be used to create a variety of complex organic compounds .
Molecular Structure Analysis
The molecular structure of 3,4-Diaminophenylboronic acid is represented by the formula C6H9BN2O2 . The compound has an average mass of 151.959 Da and a monoisotopic mass of 152.075714 Da .
Chemical Reactions Analysis
Boronic acids, such as 3,4-Diaminophenylboronic acid, are known to undergo a variety of chemical reactions. One of the most common reactions is the formation of carbon-carbon bonds, which is often used in the synthesis of complex organic compounds .
Safety and Hazards
Future Directions
Boronic acid-based compounds are being explored for their potential in various fields, including chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery is one of the future directions .
Properties
IUPAC Name |
4-(3,4-diaminophenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4,11-12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNXPDQQODLPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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